Cas no 1487039-63-3 (5-METHYLQUINAZOLIN-4-AMINE)

5-Methylquinazolin-4-amine is a quinazoline derivative characterized by its methyl substitution at the 5-position and an amine group at the 4-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic compounds with potential biological activity. Its rigid quinazoline core provides a stable framework for further functionalization, making it valuable in medicinal chemistry for designing kinase inhibitors or other therapeutic agents. The presence of the 4-amino group enhances reactivity for nucleophilic substitutions or condensation reactions, while the 5-methyl group can influence steric and electronic properties. Suitable for controlled reactions under standard laboratory conditions.
5-METHYLQUINAZOLIN-4-AMINE structure
5-METHYLQUINAZOLIN-4-AMINE structure
Product Name:5-METHYLQUINAZOLIN-4-AMINE
CAS No:1487039-63-3
MF:C9H9N3
MW:159.187861204147
CID:4602007
Update Time:2025-06-08

5-METHYLQUINAZOLIN-4-AMINE Chemical and Physical Properties

Names and Identifiers

    • 5-METHYLQUINAZOLIN-4-AMINE
    • Inchi: 1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12)
    • InChI Key: SKLPNEBXBGHKMU-UHFFFAOYSA-N
    • SMILES: N1=C2C(C(C)=CC=C2)=C(N)N=C1

5-METHYLQUINAZOLIN-4-AMINE Pricemore >>

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Additional information on 5-METHYLQUINAZOLIN-4-AMINE

Comprehensive Overview of 5-METHYLQUINAZOLIN-4-AMINE (CAS No. 1487039-63-3): Properties, Applications, and Research Insights

5-METHYLQUINAZOLIN-4-AMINE (CAS No. 1487039-63-3) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the heterocyclic amine family, characterized by a fused benzene and pyrimidine ring system with a methyl substituent at the 5-position and an amino group at the 4-position. Its molecular formula, C9H9N3, underscores its potential as a versatile building block in organic synthesis.

Recent studies highlight the growing demand for quinazoline-based compounds in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents. Researchers are actively exploring 5-METHYLQUINAZOLIN-4-AMINE as a precursor for developing novel therapeutics, given its ability to modulate biological pathways. The compound's structural motif is frequently associated with bioactive molecules, making it a focal point in medicinal chemistry projects worldwide.

From a synthetic chemistry perspective, CAS 1487039-63-3 offers excellent reactivity for nucleophilic substitutions and cross-coupling reactions. Its amino functionality allows for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This adaptability aligns with current trends in fragment-based drug design, where small molecular fragments like 5-METHYLQUINAZOLIN-4-AMINE serve as critical starting points for lead optimization.

Environmental and regulatory considerations are increasingly shaping the discourse around specialty chemicals. 5-METHYLQUINAZOLIN-4-AMINE is subject to rigorous purity standards (typically ≥95% by HPLC) to ensure reproducibility in research applications. Analytical techniques such as LC-MS and NMR spectroscopy are routinely employed to verify its structural integrity, addressing the scientific community's emphasis on compound characterization.

Industrial applications of 1487039-63-3 extend beyond pharmaceuticals. The compound's electron-rich aromatic system makes it valuable in materials science, particularly in designing organic semiconductors and fluorescent probes. This dual utility in life sciences and advanced materials positions 5-METHYLQUINAZOLIN-4-AMINE as a compound of interdisciplinary interest.

Emerging research questions frequently encountered in scientific databases include: "What are the synthetic routes for 5-METHYLQUINAZOLIN-4-AMINE?" and "How does the methyl substitution pattern influence bioactivity?" These inquiries reflect the compound's relevance in contemporary chemical research. Published protocols often describe its preparation via cyclization of appropriately substituted anthranilic acid derivatives or through palladium-catalyzed amination reactions.

Thermodynamic studies of CAS 1487039-63-3 reveal favorable stability under standard laboratory conditions, with a melting point range of 210-215°C. Its moderate solubility in polar organic solvents (DMSO, DMF) and limited aqueous solubility necessitate optimization of formulation strategies—a topic of particular interest in preclinical development circles.

The safety profile of 5-METHYLQUINAZOLIN-4-AMINE follows standard laboratory handling protocols for amine-containing compounds, requiring proper ventilation and personal protective equipment. Material Safety Data Sheets (MSDS) provide detailed guidance on storage conditions (typically 2-8°C under inert atmosphere) and incompatibilities, ensuring compliance with laboratory safety standards.

Patent landscapes indicate growing intellectual property activity surrounding quinazoline-4-amines, with particular emphasis on their use as intermediates for tyrosine kinase inhibitors. This commercial interest underscores the compound's potential in addressing unmet medical needs, especially in oncology and inflammatory diseases.

Analytical challenges associated with 1487039-63-3 often center around chromatographic separation of regioisomers and byproducts. Advanced techniques like UHPLC-MS/MS have proven effective in quality control, addressing the pharmaceutical industry's stringent requirements for impurity profiling.

In summary, 5-METHYLQUINAZOLIN-4-AMINE represents a compelling case study in the intersection of structural chemistry and applied research. Its balanced properties—combining synthetic accessibility with biological relevance—make it a valuable asset in both academic and industrial settings. Future research directions may explore its potential in covalent inhibitor design or as a scaffold for metal-organic frameworks, demonstrating the enduring versatility of this quinazoline derivative.

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